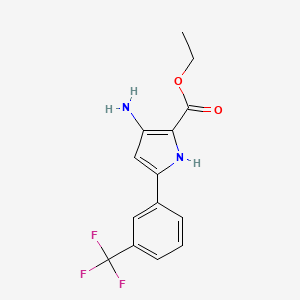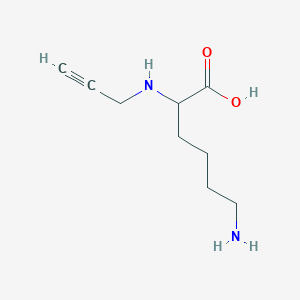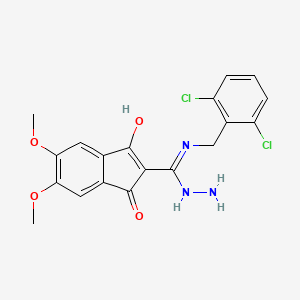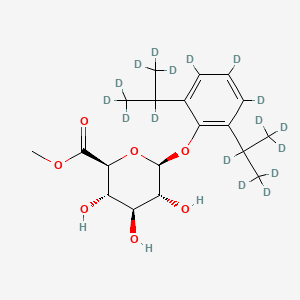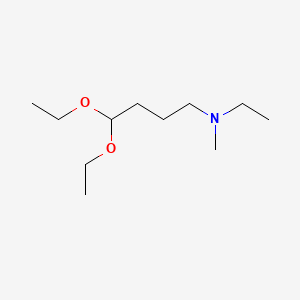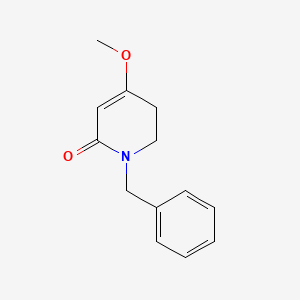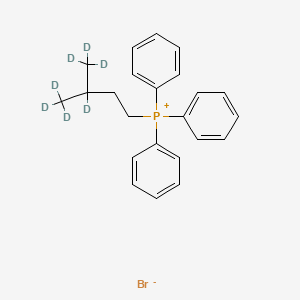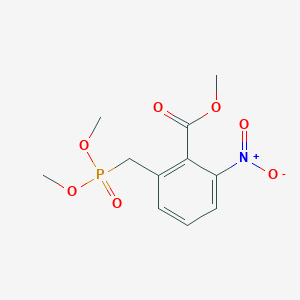
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a nitro group at the 6-position of the benzoate ring and a dimethoxyphosphorylmethyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate typically involves the reaction of methyl 6-nitrobenzoate with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethoxyphosphorylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: Methyl 2-(dimethoxyphosphorylmethyl)-6-aminobenzoate
Substitution: Various substituted phosphonate esters
Hydrolysis: 2-(Dimethoxyphosphorylmethyl)-6-nitrobenzoic acid
Wissenschaftliche Forschungsanwendungen
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The phosphoryl group can also participate in phosphorylation reactions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl phosphonoacetate
- Methyl 2-(dimethoxyphosphoryl)acetate
- Methyl 2-(dimethoxyphosphoryl)acrylate
Uniqueness
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate is unique due to the presence of both a nitro group and a dimethoxyphosphorylmethyl group on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C11H14NO7P |
|---|---|
Molekulargewicht |
303.20 g/mol |
IUPAC-Name |
methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate |
InChI |
InChI=1S/C11H14NO7P/c1-17-11(13)10-8(7-20(16,18-2)19-3)5-4-6-9(10)12(14)15/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
JNCQSUBENLEKFP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




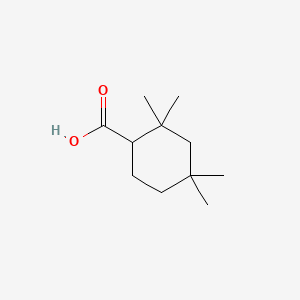
![4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861992.png)
